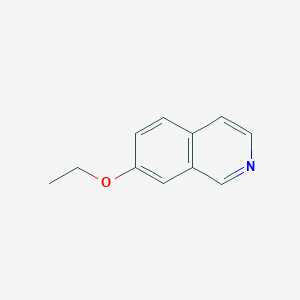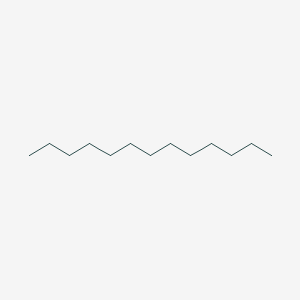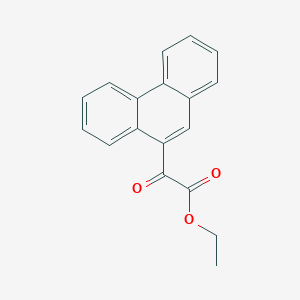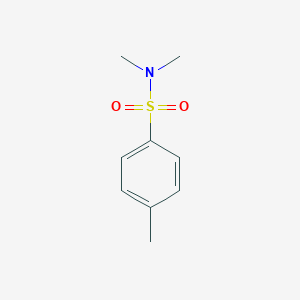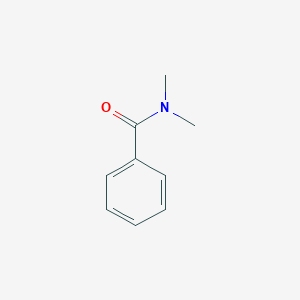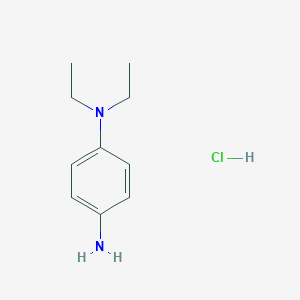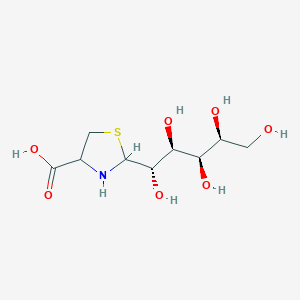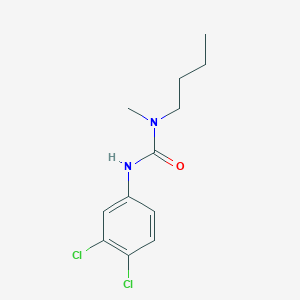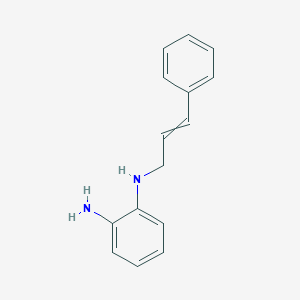
1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-
概要
説明
科学的研究の応用
Organocatalysis
“1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-” has been used in the synthesis of organocatalysts . Organocatalysts are catalysts that are composed of non-metallic elements. They are used in various chemical reactions due to their ability to increase the rate of reactions without being consumed.
Synthesis of Bifunctional Noncovalent Organocatalysts
This compound has been used in a four-step synthesis process of bifunctional, noncovalent organocatalysts . These organocatalysts are based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor .
Michael Addition Reactions
The organocatalysts derived from “1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-” have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene . The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.
Asymmetric Organocatalysis
The compound has potential applications in asymmetric organocatalysis . Asymmetric organocatalysis involves the use of small organic molecules as catalysts to induce asymmetry into another molecule.
Synthesis of Aromatic Amines
“1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-” can be used in the synthesis of aromatic amines . Aromatic amines are a class of chemicals that contain an amine group attached to an aromatic hydrocarbon. They are used in the manufacture of dyes, pharmaceuticals, and polymers.
Development of New Catalysts
Research is ongoing to develop new catalysts using "1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-" . These catalysts could potentially be used in various industrial and chemical processes.
特性
IUPAC Name |
2-N-(3-phenylprop-2-enyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTDSOLEQLKCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378003 | |
| Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |
CAS RN |
130964-01-1 | |
| Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

